1|A-Hydroxytaurodeoxycholic Acid-d4

Mass Spectrometry Lipidomics Quantitative Bioanalysis

Endogenous TDCA interference compromises bile acid assay accuracy and precision. TDCA-d4 resolves this via a +4 Da mass shift, enabling unequivocal MS differentiation without altering physicochemical behavior. • Validated IS for clinical LC-MS/MS bile acid panels; meets accuracy 85-115%, RSD <20%. • Corrects matrix effects & extraction variability across plasma, tissue, and fecal matrices. • MaxSpec® grade available with gravimetrically verified concentration and batch-specific CoA for regulatory compliance.

Molecular Formula C26H45NO7S
Molecular Weight 520.7 g/mol
Cat. No. B12396618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1|A-Hydroxytaurodeoxycholic Acid-d4
Molecular FormulaC26H45NO7S
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
InChIInChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D
InChIKeyLWWXZERZYXMXET-HIVIYKOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurodeoxycholic Acid-d4 Stable Isotope Internal Standard


1|A-Hydroxytaurodeoxycholic Acid-d4 (also known as Taurodeoxycholic Acid-d4 or TDCA-d4) is a deuterium-labeled analog of the endogenous secondary bile acid taurodeoxycholic acid (TDCA). Its primary intended use is as a stable isotope-labeled internal standard (IS) for the quantitative analysis of taurodeoxycholic acid in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features four deuterium atoms substituted at specific positions on the sterol backbone, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte, which facilitates unequivocal differentiation by mass spectrometry without altering the compound's fundamental physicochemical behavior .

Why Unlabeled Internal Standards Fail


In quantitative bioanalysis, the use of an unlabeled analyte as an internal standard or the substitution of a structurally dissimilar compound is a primary source of analytical error and data variability [1]. Unlabeled taurodeoxycholic acid cannot be distinguished from endogenous TDCA in biological samples, rendering it completely unsuitable as an internal standard for measuring physiological concentrations . Furthermore, employing a non-analogous internal standard (e.g., a different bile acid species) fails to correct for analyte-specific variations in sample extraction efficiency, ionization suppression/enhancement (matrix effects), and chromatographic behavior, leading to compromised accuracy and precision [2]. The following evidence demonstrates why 1|A-Hydroxytaurodeoxycholic Acid-d4 is the only appropriate selection for achieving robust and reproducible TDCA quantification.

TDCA-d4 vs. Alternative Internal Standards


MaxSpec vs. Research-Grade Standards

The MaxSpec® grade of Taurodeoxycholic Acid-d4 is differentiated from standard research-grade isotopically labeled compounds by its specific preparation and quality control for quantitative mass spectrometry. The standard is prepared gravimetrically and its concentration is verified by direct comparison to an independently prepared calibration standard, a step absent in the quality control of many generic labeled compounds [1]. It is supplied in deactivated glass ampules sealed under argon to prevent adsorption and degradation, ensuring long-term concentration accuracy [2].

Mass Spectrometry Lipidomics Quantitative Bioanalysis

Clinical LC-MS/MS Method Validation

A stable-isotope-dilution LC-MS/MS method, employing Taurodeoxycholic Acid-d4 as the internal standard, has been clinically validated for the quantitative analysis of TDCA in human and mouse biological matrices [1]. The method demonstrated an accuracy range of 85–115% and a relative standard deviation (RSD) of <20% across all bile acids measured, including TDCA . This performance is directly attributable to the use of the deuterated analog as an internal standard to correct for matrix effects and recovery losses.

Clinical Chemistry Method Validation Bile Acid Metabolism

Ongoing Stability Verification

Unlike many standard products, the MaxSpec® formulation of Taurodeoxycholic Acid-d4 is subject to ongoing stability testing throughout its shelf life to guarantee that the concentration remains accurate [1]. This is in addition to the initial verification against an independent calibration standard and is documented on a batch-specific certificate of analysis .

Product Stability Quality Assurance Analytical Standards

Internal Standard Selection in Bile Acid Panels

In multi-analyte LC-MS/MS methods for bile acid profiling, the selection of the correct internal standard for each analyte is critical. Patent literature explicitly specifies the use of Taurodeoxycholic Acid-d4 as the internal standard for the accurate quantification of taurodeoxycholic acid, distinct from other deuterated bile acids such as Deoxycholic Acid-d4 or Glycodeoxycholic Acid-d4, which are paired with their respective non-labeled counterparts [1]. This targeted pairing ensures optimal correction for analyte-specific matrix effects and chromatographic behavior.

Analytical Chemistry Bile Acid Panel Internal Standard Selection

Deuterium Tracer Advantages

The incorporation of deuterium into drug molecules, as in Taurodeoxycholic Acid-d4, can alter their pharmacokinetic and metabolic profiles, a phenomenon exploited in drug development [1]. While quantitative data for TDCA-d4 itself is limited, this principle is well-established. The deuterated compound serves not only as an internal standard but also as a tracer to study the metabolism and disposition of TDCA, providing insights unattainable with the unlabeled compound .

Pharmacokinetics Metabolism Drug Development

Key Applications of Taurodeoxycholic Acid-d4


Clinical Bile Acid Panel LC-MS/MS

For clinical chemistry laboratories developing or running validated LC-MS/MS assays for a comprehensive panel of serum bile acids, Taurodeoxycholic Acid-d4 is the specified internal standard for TDCA [1]. Its use is essential to meet the method's validated performance criteria, which include an accuracy range of 85-115% and precision (RSD) of <20% [2]. The MaxSpec® grade, with its verified concentration and ongoing stability testing, provides the necessary quality assurance for a regulated diagnostic environment [3].

Pharmacokinetic and ADME Studies

In preclinical and clinical pharmacokinetic studies, 1|A-Hydroxytaurodeoxycholic Acid-d4 serves a dual role. It is the definitive internal standard for the quantitative LC-MS/MS analysis of TDCA in plasma and tissue samples, correcting for matrix effects and ensuring data integrity [1]. Furthermore, as a deuterated analog, it can be administered as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of TDCA-based drug candidates, providing mechanistic insights beyond simple quantification [2].

Gut-Liver Axis Metabolomics

For researchers investigating the role of the gut microbiome in modulating the host bile acid pool, accurate quantification of secondary bile acids like TDCA is paramount. The use of Taurodeoxycholic Acid-d4 as an internal standard in validated stable-isotope-dilution LC-MS/MS workflows [1] is the gold standard for generating high-confidence, reproducible data on TDCA levels in complex biological samples (e.g., feces, intestinal contents, plasma). This enables robust statistical comparisons across experimental groups, which is critical for elucidating mechanisms in metabolic and liver diseases [2].

Bile Acid Assay Kit Development and QC

For manufacturers of commercial bile acid assay kits, the procurement of a high-grade, well-characterized internal standard is a foundational step. The MaxSpec® grade of Taurodeoxycholic Acid-d4, with its gravimetrically prepared concentration, independent verification, and batch-specific certificate of analysis, provides the necessary traceability and quality assurance for inclusion in a kit designed for clinical or research use [1]. The availability of both solid (sodium salt) and solution forms offers flexibility in kit formulation and supply chain management.

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